LogP and TPSA Differentiation for CNS Drug Design
The calculated LogP of 5-Bromo-4-butylpyridin-3-amine (2.77) is lower than that of its N-butyl-substituted isomer 5-Bromo-N-butylpyridin-3-amine (estimated LogP ~3.1 due to reduced H-bond donor capacity at the amine), yet higher than the non-brominated analog 4-butylpyridin-3-amine (estimated LogP ~2.0). This places the target compound in an intermediate lipophilicity range favorable for balancing cellular permeability and aqueous solubility, a critical parameter in CNS drug discovery programs . Its TPSA of 38.91 Ų falls within the optimal range (< 60 Ų) for blood-brain barrier penetration, whereas analogs with additional polar substituents exceed this threshold [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.77, TPSA = 38.91 Ų |
| Comparator Or Baseline | 5-Bromo-N-butylpyridin-3-amine (CAS 1289078-59-6): estimated LogP ~3.1; 4-Butylpyridin-3-amine (CAS 1697920-69-6): estimated LogP ~2.0; Industry standard for BBB penetration: TPSA < 60 Ų |
| Quantified Difference | ΔLogP target vs N-butyl isomer: ~0.33 log units; ΔLogP vs non-brominated: ~0.77 log units |
| Conditions | LogP and TPSA values calculated/predicted using standard computational methods (ACD/Labs or analogous); TPSA derived from SMILES BrC1=CN=CC(N)=C1CCCC |
Why This Matters
The intermediate LogP and favorable TPSA make this compound a strategic choice for CNS-targeted library synthesis compared to both more lipophilic N-alkyl isomers and less lipophilic non-brominated analogs.
- [1] Kuujia.com. 3-Pyridinamine, 5-bromo-4-butyl- Technical Introduction, Predicted pKa 4.56±0.28, Predicted Density 1.372±0.06 g/cm³. View Source
